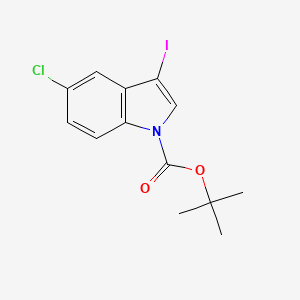

叔丁基-5-氯-3-碘-1H-吲哚-1-羧酸酯

描述

“tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1048039-49-1 . It has a molecular weight of 377.61 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indole derivatives, such as “tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate”, has been a significant area of research . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The InChI code for “tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” is 1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成应用

钯催化的环化:叔丁基-5-氯-3-碘-1H-吲哚-1-羧酸酯已被用于通过钯催化的分子内环化合成γ-咔啉衍生物。该过程产生各种γ-咔啉衍生物,这些衍生物在 4 位和 5 位之间具有额外的环融合(Zhang & Larock, 2003)。

吲哚酯化合物的合成:研究表明,叔丁基-5-氯-3-碘-1H-吲哚-1-羧酸酯等吲哚羧酸的叔丁基酯的合成,用于制备苯并呋喃和苯并噻吩-5-羧酸等化合物(Fritsche, Deguara, & Lehr, 2006)。

好氧氧化催化:该化合物充当烯丙基和苄基醇的化学选择性好氧氧化的催化剂,将它们转化为相应的 α,β-不饱和羰基化合物(Shen et al., 2012)。

结构和化学分析

X 射线晶体学:使用 X 射线晶体学分析了叔丁基-3-[2,2-双(乙氧羰基)乙烯基]-2-溴甲基-1H-吲哚-1-羧酸酯(一种相关化合物)的分子结构,显示了平面吲哚环系统和特定的二面角(Thenmozhi et al., 2009)。

Hirshfeld 分析和 DFT 研究:对含有叔丁基的唑基-吲哚衍生物进行了 Hirshfeld 分析和密度泛函理论 (DFT) 研究,提供了对分子相互作用和电子性质的见解(Boraei et al., 2021)。

其他应用

复分解反应:用于通过复分解反应合成丽贝卡霉素的吲哚[2,3-a]咔唑核心和呋喃斯替福林的硫类似物(Pelly et al., 2005)。

外排泵抑制:衍生物 (Z)‐N‐亚苄基‐2‐(叔丁氧羰基氨基)‐1‐(5‐碘‐1H‐吲哚‐3‐基)乙胺氧化物被确定为金黄色葡萄球菌 NorA 外排泵的有效抑制剂(Héquet et al., 2014)。

生物合成中间体:它是叔丁基 (3R,5S)-6-氯-3,5-二羟基己酸合成的关键中间体,对于合成阿托伐他汀和瑞舒伐他汀至关重要(Liu et al., 2018)。

安全和危害

未来方向

The future directions for the research and application of “tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate” and similar indole derivatives are promising. Given their significant role in cell biology and their potential as biologically active compounds, they are likely to continue to attract attention for the treatment of various disorders .

作用机制

Target of Action

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects . The chlorine and iodine atoms in the compound could potentially be exploited in organic synthesis to introduce various functionalities.

Biochemical Pathways

Indole derivatives are known to play a role in various biochemical pathways .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a refrigerator to maintain its stability . .

属性

IUPAC Name |

tert-butyl 5-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSVMIDWRADFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)

![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)

![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)

![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)